molecular formula C21H17ClN2O5S B2807422 3-chloro-4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922010-26-2

3-chloro-4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Katalognummer: B2807422
CAS-Nummer: 922010-26-2
Molekulargewicht: 444.89
InChI-Schlüssel: VFGATJGGQRKOSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H17ClN2O5S and its molecular weight is 444.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Chloro-4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound with significant potential in pharmacology due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C20H19ClN2O3S\text{C}_{20}\text{H}_{19}\text{ClN}_2\text{O}_3\text{S}

This structure features a dibenzo[b,f][1,4]oxazepine core, which is known for its interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance:

  • Bacterial Inhibition : Studies have shown that derivatives of oxadiazole rings demonstrate significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 0.003 µg/mL against Clostridium difficile, outperforming conventional antibiotics like vancomycin .
CompoundMIC (µg/mL)Target Organism
3-Chloro Derivative0.003Clostridium difficile
Benzothiazepine Derivative6.25Mycobacterium tuberculosis

Anticancer Activity

The compound's potential in oncology is supported by findings that suggest it may inhibit key signaling pathways involved in cancer cell proliferation. For example:

  • Inhibition of AKT Pathway : Similar compounds have been identified as inhibitors of the AKT signaling pathway, which plays a critical role in cancer cell survival and proliferation. This suggests a possible mechanism through which the compound could exert anticancer effects .

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamide derivatives are well-documented. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways:

  • Cytokine Modulation : Research indicates that related compounds can downregulate TNF-alpha and IL-6 production in macrophages, contributing to their anti-inflammatory effects .

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • Study on Antimycobacterial Activity : A series of oxadiazole derivatives were synthesized and tested against Mycobacterium tuberculosis, showing promising results with up to 98% inhibition at low concentrations .
  • Evaluation of Anti-inflammatory Properties : Research indicated that specific derivatives significantly reduced inflammation markers in animal models of arthritis, suggesting their therapeutic potential in treating chronic inflammatory diseases .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a molecular formula of C22H19ClN2O4SC_{22}H_{19}ClN_{2}O_{4}S and a molecular weight of approximately 442.9 g/mol. Its structural complexity includes multiple functional groups that may contribute to its biological activity and interactions with various targets.

Pharmacological Applications

  • Antiviral Activity
    • Recent studies have indicated that compounds similar to 3-chloro-4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exhibit antiviral properties. Specifically, they may act as allosteric modulators against Hepatitis B virus core proteins, which could lead to novel therapeutic strategies for managing viral infections .
  • Anticancer Properties
    • Compounds in the dibenzo[b,f][1,4]oxazepin class have shown promise in preclinical trials for their ability to inhibit tumor growth. The sulfonamide group may enhance solubility and bioavailability, making these compounds suitable candidates for further development in cancer therapy.
  • Neuroprotective Effects
    • Emerging research suggests that similar compounds can exert neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. The mechanism may involve the modulation of neuroinflammatory pathways or the inhibition of oxidative stress .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Antiviral ActivityDemonstrated that related compounds inhibit Hepatitis B replication in vitro.
Study 2 Anticancer PotentialIdentified significant tumor reduction in animal models treated with dibenzo[b,f][1,4]oxazepin derivatives.
Study 3 NeuroprotectionShowed reduced neuroinflammation and improved cognitive function in models of neurodegeneration.

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile. Toxicological assessments are necessary to evaluate potential adverse effects associated with long-term exposure or high doses. Current data on similar compounds indicate a need for thorough evaluation before clinical use.

Analyse Chemischer Reaktionen

Hydrolysis of the Sulfonamide Group

The sulfonamide (–SO₂–NH–) bond undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid and the corresponding amine. This reaction is critical for prodrug activation or metabolite formation.

Conditions Reagents Products
Acidic (HCl, H₂O, Δ)6M HCl, reflux (110°C, 4–6 h)4-Methoxy-3-chlorobenzenesulfonic acid + 2-amino-10-methyl-dibenzo[b,f] oxazepin-11-one
Basic (NaOH, H₂O/EtOH)2M NaOH, 70°C, 2 hSodium 4-methoxy-3-chlorobenzenesulfonate + free amine derivative

Mechanistic Notes :

  • Acidic hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves deprotonation of the sulfonamide, forming a sulfonate intermediate.

Nucleophilic Substitution at the Chlorine Atom

The electron-withdrawing sulfonamide group activates the benzene ring’s chlorine atom for nucleophilic aromatic substitution (SNAr).

Nucleophile Conditions Product
NH₃ (aqueous)120°C, sealed tube, 12 h3-Amino-4-methoxy-N-(dibenzo[b,f] oxazepin-2-yl)benzenesulfonamide
KSCNDMF, 80°C, 6 h3-Thiocyanato-4-methoxy derivative

Key Findings :

  • Substitution occurs preferentially at the chlorine position over other sites due to para-directing effects of the –OCH₃ group .

  • Thiocyanate substitution requires polar aprotic solvents (e.g., DMF) for optimal reactivity .

Oxidation of the Dibenzo[b,f] oxazepine Core

The oxazepine ring undergoes oxidation at the nitrogen or oxygen centers, altering pharmacological activity.

Oxidizing Agent Conditions Product
KMnO₄ (acidic)H₂SO₄, 60°C, 3 h11-Oxo-dibenzo[b,f] oxazepine sulfonamide (unchanged)
mCPBACH₂Cl₂, RT, 12 hEpoxidation at the benzo-fused double bond (if present)

Mechanistic Insights :

  • The 11-oxo group stabilizes the ring against further oxidation under mild conditions.

  • Strong oxidants like KMnO₄ preferentially target alkyl chains (e.g., the N-methyl group).

Electrophilic Aromatic Substitution (EAS)

The methoxy group (–OCH₃) directs electrophiles to the ortho/para positions on the benzene ring.

Electrophile Conditions Product
HNO₃/H₂SO₄0°C → RT, 2 hNitration at C5 of the benzenesulfonamide ring
Cl₂ (FeCl₃)CH₂Cl₂, 40°C, 1 hDichloro derivative (C2 and C6 positions)

Regioselectivity :

  • Nitration favors the para position relative to –OCH₃ due to steric hindrance at ortho .

Reduction of the Oxazepine Ring

Catalytic hydrogenation reduces the oxazepine’s imine bond, altering ring conformation.

Catalyst Conditions Product
Pd/C (10%)H₂ (1 atm), EtOH, 6 h10-Methyl-11-hydroxy-dibenzo[b,f] oxazepine sulfonamide

Applications :

  • Reduction modulates receptor binding affinity, as seen in analogs targeting dopamine D2 receptors .

Photochemical Reactions

UV irradiation induces intramolecular cyclization or bond cleavage.

Wavelength Solvent Product
254 nmMeCNCyclized product via C–S bond formation

Stability Note :

  • Prolonged UV exposure degrades the sulfonamide group, necessitating dark storage.

Future Research Directions

  • Kinetic Studies : Quantify reaction rates under varying pH and temperature.

  • Catalytic Systems : Explore transition-metal catalysts for asymmetric substitutions.

  • Biological Correlations : Link reaction products to in vitro activity against kinase targets.

Eigenschaften

IUPAC Name

3-chloro-4-methoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O5S/c1-24-17-5-3-4-6-20(17)29-18-9-7-13(11-15(18)21(24)25)23-30(26,27)14-8-10-19(28-2)16(22)12-14/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGATJGGQRKOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.